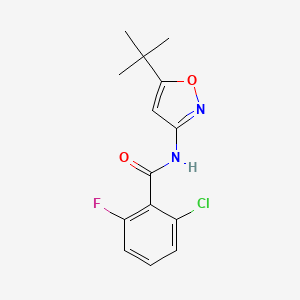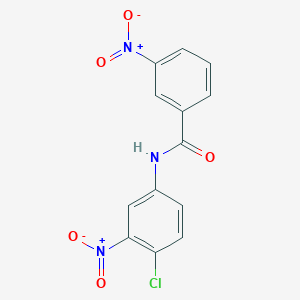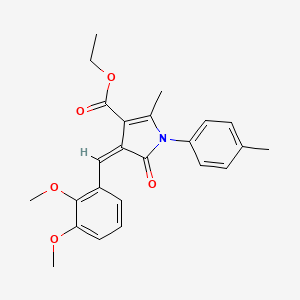
N-(5-tert-butyl-3-isoxazolyl)-2-chloro-6-fluorobenzamide
Vue d'ensemble
Description
N-(5-tert-butyl-3-isoxazolyl)-2-chloro-6-fluorobenzamide, commonly known as BRD-7389, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications.
Mécanisme D'action
BRD-7389 exerts its therapeutic effects by targeting specific proteins and enzymes in the body. It selectively inhibits the activity of bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, BRD-7389 can prevent the growth and proliferation of cancer cells and reduce the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
BRD-7389 has been shown to have several biochemical and physiological effects. It can reduce the expression of genes involved in cell proliferation and inflammation, leading to a reduction in tumor growth and inflammation. Additionally, it can reduce oxidative stress and inflammation in the brain, leading to neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BRD-7389 in lab experiments is its specificity and selectivity for BRD4. This allows for targeted inhibition of BRD4 and reduces the risk of off-target effects. However, one limitation of using BRD-7389 is its solubility, which can affect its bioavailability and efficacy in vivo.
Orientations Futures
There are several future directions for the research and development of BRD-7389. One potential application is in the treatment of cancer, where it can be used in combination with other chemotherapeutic agents to enhance their efficacy. Additionally, BRD-7389 can be further optimized to improve its solubility and bioavailability. Furthermore, future studies can investigate the potential use of BRD-7389 in other diseases such as autoimmune disorders and cardiovascular diseases.
Conclusion:
In conclusion, BRD-7389 is a promising chemical compound with potential therapeutic applications in various diseases. Its specificity and selectivity for BRD4 make it a valuable tool for targeted inhibition of gene expression. Future research can further optimize its properties and explore its potential in other diseases.
Applications De Recherche Scientifique
BRD-7389 has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the growth of cancer cells by targeting specific proteins and enzymes involved in cell proliferation. Additionally, it has anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. BRD-7389 has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloro-6-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClFN2O2/c1-14(2,3)10-7-11(18-20-10)17-13(19)12-8(15)5-4-6-9(12)16/h4-7H,1-3H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXMSQSMPJKUUCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NC(=O)C2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-tert-butyl-1,2-oxazol-3-yl)-2-chloro-6-fluorobenzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-fluorobenzyl)thio]-5,6-dimethyl-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4749298.png)


![(3-fluorobenzyl)[2-(4-methoxyphenyl)ethyl]amine](/img/structure/B4749327.png)
![3-ethyl-1-methyl-5-[(5-methyl-2-furyl)methylene]-2-thioxo-4-imidazolidinone](/img/structure/B4749333.png)
![methyl 3-{[(3-methyl-1-piperidinyl)carbonyl]amino}-2-thiophenecarboxylate](/img/structure/B4749336.png)
![N-[3-(4-fluorophenyl)propyl]-2-(methylthio)benzamide](/img/structure/B4749337.png)

![N-(2,3-dimethylphenyl)-2-[4-(1H-pyrrol-1-yl)benzoyl]hydrazinecarboxamide](/img/structure/B4749357.png)
![N-allyl-N'-butyl-N-[1-(4-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]urea](/img/structure/B4749364.png)

![methyl 2-({2-cyano-3-[1-(4-fluorobenzyl)-1H-indol-3-yl]acryloyl}amino)-5-phenyl-3-thiophenecarboxylate](/img/structure/B4749377.png)

![N-(4-oxo-4H-1,3-benzothiazin-2-yl)-2-[(5-phenyl[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)thio]acetamide](/img/structure/B4749386.png)